molecular formula C27H31N5O2S B2924589 3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine CAS No. 1223812-45-0

3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine

Cat. No.: B2924589
CAS No.: 1223812-45-0
M. Wt: 489.64
InChI Key: ZNEHPEUPLOKSJA-UHFFFAOYSA-N
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Description

3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine core substituted with a methoxyphenyl sulfanyl group and a phenylpiperazine carbonyl piperidinyl group, making it a molecule of interest for researchers.

Preparation Methods

The synthesis of 3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine typically involves multiple steps, including the formation of the pyridazine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylpiperazine moiety can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfanyl and piperazine groups.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the sulfanyl group may participate in redox reactions.

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents. For example:

  • 3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine
  • 3-[(3-methoxyphenyl)sulfanyl]-6-[4-(4-ethylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine These compounds share the pyridazine core but differ in the substituents on the piperazine moiety, which can affect their chemical properties and biological activities.

Properties

IUPAC Name

[1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2S/c1-34-23-8-5-9-24(20-23)35-26-11-10-25(28-29-26)31-14-12-21(13-15-31)27(33)32-18-16-30(17-19-32)22-6-3-2-4-7-22/h2-11,20-21H,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEHPEUPLOKSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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